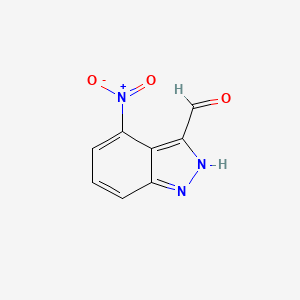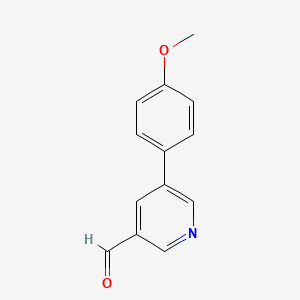![molecular formula C26H16 B1629528 2-Phenylbenzo[J]fluoranthene CAS No. 210487-02-8](/img/structure/B1629528.png)
2-Phenylbenzo[J]fluoranthene
Descripción general
Descripción
2-Phenylbenzo[J]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[J]fluoranthene typically involves the coupling of a naphthalene fragment and a benzene fragment. One common method is the flash vacuum thermolysis (FVT) of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene at high temperatures (above 900°C), followed by ring rearrangements to yield this compound . Another method involves the use of strategic bond disconnections to construct the fluoranthene core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylbenzo[J]fluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenols, dihydrodiols, and diones.
Electrophilic Aromatic Substitution: This reaction allows for the functionalization of the aromatic rings in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are typically used under controlled conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Phenols, dihydrodiols, and diones are the major products formed from the oxidation of this compound.
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Phenylbenzo[J]fluoranthene has several scientific research applications, including:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.
Organic Electronics: The compound’s electron transport properties make it suitable for use in organic electronic devices.
Environmental Studies: As a PAH, it is studied for its environmental impact and behavior in various ecosystems.
Mecanismo De Acción
The mechanism of action of 2-Phenylbenzo[J]fluoranthene involves its interaction with biological molecules, leading to potential carcinogenic effects. The compound is metabolized into reactive intermediates, such as phenols and dihydrodiols, which can form DNA adducts and induce mutations . These interactions are similar to those observed with other PAHs, which are known to be carcinogenic .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[e]fluoranthene
- Benzo[k]fluoranthene
Comparison
2-Phenylbenzo[J]fluoranthene is unique among its analogs due to its specific structural arrangement and the presence of a phenyl group. This structural difference imparts distinct photophysical and electronic properties, making it particularly valuable in materials science and organic electronics .
Propiedades
IUPAC Name |
18-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,14,16,18-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-7-17(8-3-1)20-15-19-10-6-12-22-23-14-13-18-9-4-5-11-21(18)26(23)24(16-20)25(19)22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCGEBMWVZJBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=C3C6=CC=CC=C6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610652 | |
| Record name | 2-Phenylbenzo[j]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210487-02-8 | |
| Record name | 2-Phenylbenzo[j]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol](/img/structure/B1629448.png)
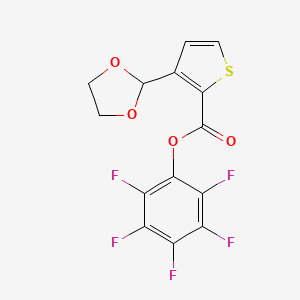
![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)
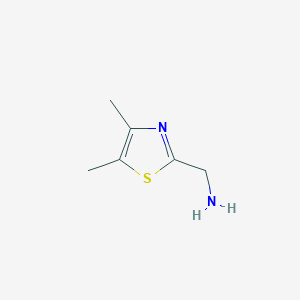

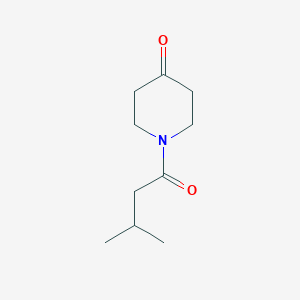

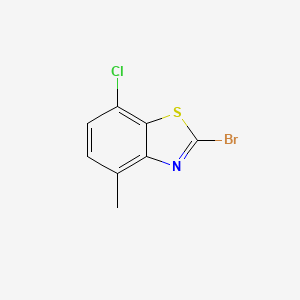
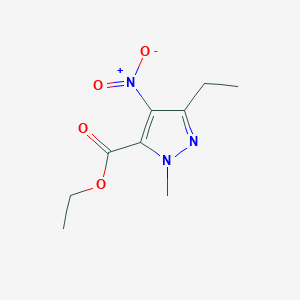
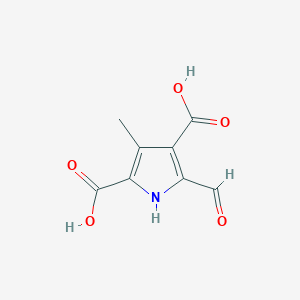
![6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629464.png)
